(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one
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Overview
Description
(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyaniline moiety linked to a pyridinylbutenone framework. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one typically involves the reaction of 4-phenoxyaniline with a pyridinylbutenone precursor. One common method includes the use of 3,4,4-trichloro-1,1-bis(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobuta-1,3-diene as a starting material. This compound reacts with 4-phenoxyaniline under specific conditions to form the desired product . The reaction is usually carried out in an organic solvent such as diethyl ether at room temperature, followed by a cooling step to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyaniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit tyrosine kinases or other enzymes involved in cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one can be compared with other similar compounds, such as:
4-phenoxyaniline derivatives: These compounds share the phenoxyaniline moiety and exhibit similar chemical properties.
Pyridinylbutenone derivatives: These compounds share the pyridinylbutenone framework and may have similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(14-21(24)17-6-5-13-22-15-17)23-18-9-11-20(12-10-18)25-19-7-3-2-4-8-19/h2-15,23H,1H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUORSPKQYSZHK-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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